

A Technical Guide to Palmitic Acid-d17: Commercial Sources, Availability, and Applications

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Compound of Interest		
Compound Name:	Palmitic acid-d17	
Cat. No.:	B1433456	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Palmitic acid-d17**, a deuterated analog of palmitic acid. It is designed to be a vital resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This guide details the commercial availability of **Palmitic acid-d17**, its key specifications, and provides insights into its applications in metabolic research, complete with experimental considerations and a generic protocol.

Commercial Availability and Key Specifications

Palmitic acid-d17 is synthesized for research purposes and is commercially available from a variety of chemical suppliers specializing in isotopically labeled compounds. Key commercial sources include EvitaChem, MedChemExpress, and Chemsrc. While specific product details can vary between suppliers, the following tables summarize the typical quantitative data and specifications for commercially available **Palmitic acid-d17**. Researchers are advised to consult the supplier's Certificate of Analysis for lot-specific data.

Table 1: General Product Specifications for Palmitic acid-d17



Parameter	Specification
Chemical Name	Hexadecanoic- 9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16, 16-d17 acid
Synonyms	Palmitic acid-d17, Hexadecanoic acid-d17
CAS Number	81462-28-4
Molecular Formula	C16H15D17O2
Molecular Weight	Approximately 273.53 g/mol

Table 2: Typical Physical and Chemical Properties

Property	Value
Appearance	White to off-white solid
Melting Point	~63 °C
Boiling Point	~351 °C
Solubility	Soluble in organic solvents such as ethanol, methanol, and chloroform. Sparingly soluble in water.
Storage	Recommended to be stored at -20°C for long- term stability.

Table 3: Common Purity and Isotopic Enrichment



Specification	Typical Value	Notes
Chemical Purity	≥98%	As determined by techniques such as Gas Chromatography (GC).
Isotopic Enrichment	≥98 atom % D	Indicates the percentage of deuterium atoms at the labeled positions.

Applications in Research and Drug Development

Palmitic acid-d17 serves as a valuable tracer in a multitude of research applications, primarily in the fields of metabolic studies and lipidomics.[1] Its non-radioactive nature makes it a safer alternative to traditional radioisotopes for in vivo and in vitro studies.

The core principle behind its use is the ability to distinguish it from its endogenous, unlabeled counterpart using mass spectrometry (MS). This allows for the precise tracking and quantification of its metabolic fate.

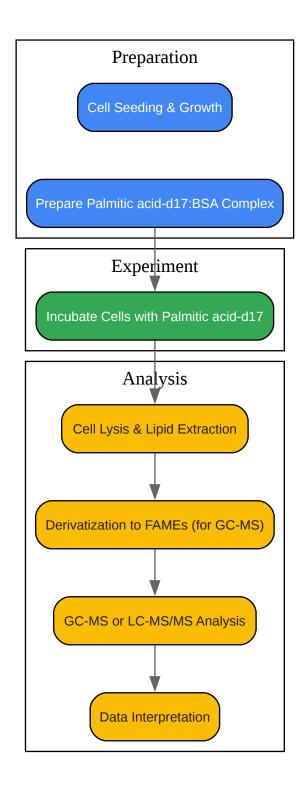
Key research applications include:

- Fatty Acid Metabolism Studies: Tracing the uptake, transport, and intracellular fate of palmitic acid. This includes its incorporation into complex lipids such as triglycerides and phospholipids, as well as its breakdown through β-oxidation.
- Lipidomics: Serving as an internal standard for the accurate quantification of unlabeled palmitic acid and other fatty acids in complex biological samples.
- De Novo Lipogenesis: Investigating the pathways of fatty acid synthesis.
- Drug Discovery: Evaluating the effects of therapeutic candidates on lipid metabolism.

Experimental Workflow for a Cell-Based Tracer Study



The following diagram and protocol outline a general workflow for a typical in vitro experiment using **Palmitic acid-d17** to trace fatty acid metabolism in cultured cells.



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A generalized workflow for in vitro fatty acid tracing experiments using **Palmitic acid-d17**.



Detailed Experimental Protocol: A Generic Guide

This protocol provides a foundational methodology for a cell-based fatty acid uptake and metabolism study using **Palmitic acid-d17**. Optimization for specific cell types and experimental goals is recommended.

1. Preparation of **Palmitic acid-d17**:BSA Complex

Due to the poor aqueous solubility of palmitic acid, it must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).

- Materials:
 - Palmitic acid-d17
 - Ethanol (or other suitable organic solvent)
 - Fatty acid-free BSA
 - Serum-free cell culture medium
- Procedure:
 - Prepare a stock solution of Palmitic acid-d17 in ethanol.
 - Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).
 - Gently warm the BSA solution to 37°C.
 - Slowly add the Palmitic acid-d17 stock solution to the BSA solution while stirring or vortexing gently.
 - Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
 - Sterile-filter the final complex before use.
- 2. Cell Treatment



• Procedure:

- Seed cells in appropriate culture vessels and grow to the desired confluency.
- Remove the growth medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
- Add the prepared **Palmitic acid-d17**:BSA complex in serum-free medium to the cells.
- Incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator.

3. Lipid Extraction

A common method for total lipid extraction is the Bligh and Dyer method.

- Materials:
 - Chloroform
 - Methanol
 - Deionized water

Procedure:

- At the end of the incubation period, aspirate the labeling medium and wash the cells with ice-cold PBS.
- Lyse the cells by adding a mixture of chloroform:methanol (1:2, v/v).
- Scrape the cells and transfer the lysate to a glass tube.
- Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
- Vortex the mixture thoroughly and centrifuge to separate the phases.
- Carefully collect the lower organic phase, which contains the lipids.



- o Dry the lipid extract under a stream of nitrogen.
- 4. Sample Preparation for Mass Spectrometry
- For Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). This is commonly achieved by incubation with a reagent such as boron trifluoride in methanol.
- For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The dried lipid extract can
 often be reconstituted in a suitable solvent for direct injection, although derivatization may
 sometimes be employed to enhance ionization efficiency.
- 5. Mass Spectrometry Analysis and Data Interpretation

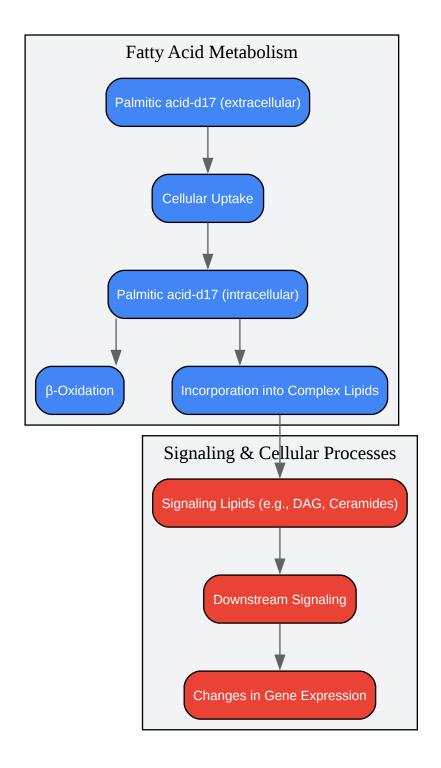
The analysis will focus on identifying and quantifying the mass isotopologues of palmitic acid. The unlabeled palmitic acid will have a specific mass-to-charge ratio (m/z), while the **Palmitic acid-d17** will have a higher m/z due to the presence of 17 deuterium atoms. By comparing the peak areas of the labeled and unlabeled forms, the uptake and incorporation of the tracer can be determined.

Signaling Pathway Considerations

While **Palmitic acid-d17** is primarily a metabolic tracer, its use can provide insights into cellular signaling events that are influenced by fatty acid metabolism. Unlabeled palmitic acid is known to be a ligand for Toll-like receptor 4 (TLR4), initiating pro-inflammatory signaling pathways. By tracing the flux of **Palmitic acid-d17** into various lipid pools, researchers can indirectly study how its metabolism might influence the availability of signaling lipids.

The following diagram illustrates a simplified representation of how fatty acid metabolism can intersect with cellular signaling.





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Intersection of fatty acid metabolism and cellular signaling.

By using **Palmitic acid-d17**, researchers can quantify the rate at which exogenous palmitate contributes to the formation of signaling lipids, thereby providing a dynamic view of how fatty



acid availability can impact cellular signaling networks.

Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are generic and should be adapted and optimized for specific research needs. Always consult the relevant safety data sheets (SDS) and technical documentation provided by the suppliers before handling any chemical compounds.

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References

- 1. osti.gov [osti.gov]
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